molecular formula C18H21F2N9O B13867191 N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

Cat. No.: B13867191
M. Wt: 417.4 g/mol
InChI Key: MGTJMOFKCZSNBO-UHFFFAOYSA-N
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Description

N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a combination of fluorinated pyridine, imidazole, morpholine, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route may start with the fluorination of pyridine to obtain 3,5-difluoropyridine, followed by the introduction of the ethyl group. The imidazole and morpholine moieties are then introduced through nucleophilic substitution reactions. Finally, the triazine ring is formed through cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated pyridine and imidazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving fluorinated compounds.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorinated pyridine and imidazole moieties may play key roles in binding to these targets, while the triazine and morpholine rings contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines, imidazole derivatives, and triazine-based molecules. Examples include:

  • 3,5-Difluoropyridine
  • 1-Methyl-1H-imidazole
  • 6-Morpholin-4-yl-1,3,5-triazine

Uniqueness

N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H21F2N9O

Molecular Weight

417.4 g/mol

IUPAC Name

2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H21F2N9O/c1-11(15-13(20)7-12(19)8-21-15)23-16-25-17(24-14-9-28(2)10-22-14)27-18(26-16)29-3-5-30-6-4-29/h7-11H,3-6H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

MGTJMOFKCZSNBO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=N1)F)F)NC2=NC(=NC(=N2)NC3=CN(C=N3)C)N4CCOCC4

Origin of Product

United States

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